molecular formula C16H12ClN3O B6577635 2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1207042-42-9

2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6577635
CAS No.: 1207042-42-9
M. Wt: 297.74 g/mol
InChI Key: ZOGNSSUHMSAHRU-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a chemical compound with the molecular formula C16H12ClN3O and a molecular weight of 297.74 g/mol . Its structure features a benzamide core substituted with a chloro group at the 2-position and linked to a phenyl ring which is, in turn, connected to a 1H-pyrazol-3-yl group at the 4-position . This specific architecture, incorporating pyrazole and benzamide pharmacophores, is of significant interest in medicinal chemistry research. Pyrazole-containing compounds are frequently explored in scientific research for their diverse biological activities . For instance, structurally related pyrazole derivatives have been synthesized and investigated for various pharmacological properties, demonstrating the potential of this chemical class in the development of new research tools . Furthermore, the molecular framework of related N-pyrazole derivatives has been identified as an important intermediate in synthetic chemistry, underscoring the utility of such compounds in constructing more complex molecular entities . As a well-defined small molecule, this compound serves as a valuable building block for researchers in drug discovery and chemical biology. It is suitable for use in assay development, as a standard in analytical studies, and for the synthesis of novel derivatives. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-14-4-2-1-3-13(14)16(21)19-12-7-5-11(6-8-12)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGNSSUHMSAHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Foundational Approaches to Pyrazole-Benzamide Scaffold Construction

The traditional synthesis of the 2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide scaffold is a multi-step process that involves the separate formation of the pyrazole (B372694) and benzamide (B126) components, followed by their strategic linkage.

Cyclocondensation Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring is a cornerstone of this synthesis, most commonly achieved through cyclocondensation reactions. The Knorr pyrazole synthesis and related methods are frequently employed, which involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. beilstein-journals.org For the synthesis of a precursor to the target molecule, a key intermediate is 3-(4-aminophenyl)-1H-pyrazole. This can be achieved by reacting a suitably substituted 1,3-dicarbonyl compound with hydrazine hydrate.

Another versatile approach to pyrazole synthesis involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. Furthermore, α,β-unsaturated carbonyl compounds can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. rsc.org

PrecursorsReagentsKey Reaction TypeProductRef.
1,3-Dicarbonyl CompoundsHydrazinesCyclocondensation (Knorr Synthesis)Substituted Pyrazoles beilstein-journals.org
α,β-Unsaturated KetonesHydrazinesCyclocondensation/OxidationSubstituted Pyrazoles rsc.org
Diazo CompoundsAlkynes1,3-Dipolar CycloadditionSubstituted Pyrazoles nih.gov

Benzamide Formation via Acylation Reactions

The formation of the benzamide linkage is typically achieved through an acylation reaction. This involves the reaction of an amine with a carboxylic acid derivative, most commonly an acyl chloride. In the context of synthesizing this compound, the key step is the acylation of the amino group on the phenyl ring attached to the pyrazole.

The amine, in this case, 4-(1H-pyrazol-3-yl)aniline, is reacted with 2-chlorobenzoyl chloride. This reaction is a nucleophilic acyl substitution, where the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Strategies for Interconnecting Pyrazole and Benzamide Moieties

Synthesis of a pyrazole-containing aniline (B41778): The first step is the synthesis of 4-(1H-pyrazol-3-yl)aniline. This can be accomplished through various pyrazole-forming reactions where one of the starting materials contains a nitro group that can be subsequently reduced to an amine.

Acylation of the aniline: The synthesized 4-(1H-pyrazol-3-yl)aniline is then subjected to an acylation reaction with 2-chlorobenzoyl chloride, as described in the previous section, to form the final product, this compound.

An alternative approach could involve a convergent synthesis where the pyrazole ring and the benzamide are synthesized separately and then joined in a final coupling step, though this is often a more complex route.

Advanced Synthetic Techniques for "this compound" and its Derivatives

To overcome some of the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted and ultrasound-assisted synthesis have been developed. These methods can lead to higher yields, shorter reaction times, and are often more environmentally friendly. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. dergipark.org.tr The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to cleaner reactions with higher yields. rasayanjournal.co.in In the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed for the cyclocondensation step. alliedacademies.orgnih.govnih.gov

For the synthesis of this compound, both the pyrazole ring formation and the subsequent acylation could potentially be accelerated using microwave heating. For instance, the reaction of a chalcone (B49325) with a hydrazine derivative to form a pyrazole can be completed in a matter of minutes under microwave irradiation, compared to several hours with conventional heating. rasayanjournal.co.in

Synthetic StepConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementRef.
Pyrazole Formation8-12 hours10-20 minutesOften significant rasayanjournal.co.innih.gov
Benzimidazole Synthesis (analogous)12 hours15 minutes91% to 95% beilstein-journals.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of high-frequency sound waves to promote chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. asianpubs.org

This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoline and pyrazole derivatives. asianpubs.orgnih.gov For the synthesis of the target molecule, ultrasound could be employed in the cyclocondensation reaction to form the pyrazole ring or in the acylation step to form the benzamide linkage. The use of ultrasound often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. For example, the synthesis of pyrazolyl thiourea (B124793) derivatives has been efficiently carried out using ultrasound irradiation.

Reaction TypeConventional Method ConditionsUltrasound-Assisted ConditionsAdvantagesRef.
Pyrazole SynthesisReflux, several hoursRoom temperature or gentle heating, shorter timeMilder conditions, improved yields asianpubs.org
Pyrazolyl Thiourea SynthesisN/ASonicationRapid, environmentally sustainable

Mechanochemical Synthesis

Mechanochemical synthesis, a burgeoning field in green chemistry, utilizes mechanical force to induce chemical reactions, often in the absence of bulk solvents. This technique is particularly advantageous for the formation of amide bonds, a key structural feature of this compound.

The final step in the synthesis of the target molecule is the acylation of 4-(1H-pyrazol-3-yl)aniline with 2-chlorobenzoyl chloride. A mechanochemical approach to this transformation offers several benefits, including reduced reaction times, milder conditions, and minimized solvent waste. researchgate.netnih.govnih.gov In a typical mechanochemical setup, the solid reactants, 4-(1H-pyrazol-3-yl)aniline and 2-chlorobenzoyl chloride, would be combined in a ball mill with a suitable base, such as potassium carbonate, and a grinding auxiliary. The high-energy collisions within the mill provide the activation energy for the reaction.

Research into the mechanochemical synthesis of N-aryl amides has demonstrated the viability of this approach for a range of substrates, including those with steric hindrance or deactivating electronic effects. researchgate.netnih.gov Copper-mediated mechanochemical C-N cross-coupling reactions between O-pivaloyl hydroxamic acids and aryl iodides or aryl boronic acids have yielded N-aryl amides in high yields (up to 94%) and with short reaction times (as low as 20 minutes). researchgate.netnih.gov While a direct mechanochemical synthesis of this compound has not been explicitly reported, the existing literature strongly supports the feasibility of this method for the final amide bond formation step.

Table 1: Comparison of Mechanochemical Amide Synthesis Protocols

ParameterProtocol A (Aryl Iodides)Protocol B (Aryl Boronic Acids)
Reactants O-pivaloyl hydroxamic acids, Aryl iodidesO-pivaloyl hydroxamic acids, Aryl boronic acids
Mediator CopperCopper
Yield Up to 94%High
Reaction Time 20 minutesRapid
Conditions Solvent-free, MildSolvent-free, Mild

Active Fragment Splicing Methodologies

The concept of "active fragment splicing" in the context of synthesizing this compound can be interpreted as a convergent synthetic strategy. This approach involves the independent synthesis of key molecular fragments, which are then coupled in the final stages of the synthesis. This method is highly efficient as it allows for the parallel construction of complex molecular components, which can be modified and optimized separately before being combined.

A plausible route to this aniline derivative involves the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound is condensed with a hydrazine. rsc.orgresearchgate.net To incorporate the aniline functionality, a substituted phenylhydrazine, such as 4-hydrazinobenzonitrile, could be used. The resulting pyrazole would then have a nitrile group that can be reduced to the desired amine.

This convergent approach allows for flexibility in the synthesis. For instance, various substituted benzoyl chlorides could be coupled with the pyrazole-aniline fragment to generate a library of analogous compounds for structure-activity relationship studies.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single synthetic operation. mdpi.combeilstein-journals.orgrsc.org The synthesis of the pyrazole core of this compound is well-suited to an MCR strategy.

A common and effective MCR for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. rsc.orgresearchgate.net To generate the specific 3-aryl-pyrazole required for the target molecule, an aryl-substituted 1,3-diketone could be reacted with hydrazine.

Furthermore, more advanced MCRs have been developed for the synthesis of highly substituted pyrazoles. chemistryviews.orgjocpr.com For example, a three-component reaction of a cyclic β-diketone, an arylglyoxal, and an arylhydrazone, catalyzed by p-toluenesulfonic acid, can produce multifunctionalized pyrazole derivatives in high yields. chemistryviews.org While this specific reaction may not directly yield the desired 4-(1H-pyrazol-3-yl)aniline, it illustrates the power of MCRs to rapidly generate pyrazole diversity.

A hypothetical one-pot synthesis of a precursor to the target molecule could involve the in-situ formation of a 1,3-diketone from a ketone and an acid chloride, followed by the addition of a substituted hydrazine to form the pyrazole ring. mdpi.com

Table 2: Examples of Multicomponent Pyrazole Syntheses

Reaction TypeComponentsCatalyst/ConditionsProduct
Knorr Synthesis1,3-Diketone, HydrazineAcid catalystPyrazole
Pramanik et al.Cyclic β-diketone, Arylglyoxal, Arylhydrazonep-TsOH, DMF, 70°CMultifunctionalized pyrazole
Heller and NatarajanKetone, Acid chloride, HydrazineIn situ diketone formationSubstituted pyrazole

Regiochemical and Stereochemical Control in Synthesis

For the synthesis of this compound, regiochemical control is a critical consideration, particularly during the formation of the pyrazole ring. The Knorr pyrazole synthesis, when employing an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, can potentially lead to the formation of two regioisomeric pyrazoles. rsc.org

The regioselectivity of the Knorr reaction is influenced by several factors, including the nature of the substituents on the dicarbonyl compound and the hydrazine, the pH of the reaction medium, and the solvent. rsc.org In general, the more electrophilic carbonyl carbon of the diketone is preferentially attacked by the more nucleophilic nitrogen of the hydrazine. The reaction kinetics can be complex, with evidence of autocatalytic pathways and the formation of unexpected intermediates. rsc.org

To achieve the desired 3-aryl-pyrazole isomer for the target molecule, careful selection of the starting materials and reaction conditions is necessary. For instance, using a pre-formed aryl-β-ketoester and reacting it with hydrazine under controlled conditions can favor the formation of the desired regioisomer. The stereochemistry of the final product is not a factor as this compound is achiral.

Isolation and Purification Techniques for Complex Heterocyclic Compounds

The isolation and purification of the final product, this compound, as well as the key intermediates, are crucial for obtaining a compound of high purity. Common techniques employed for the purification of such heterocyclic benzamides include crystallization, recrystallization, and column chromatography. illinois.eduresearchgate.net

Crystallization is a powerful technique for the purification of solid compounds. illinois.eduresearchgate.net The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound at an elevated temperature but will have limited solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. For benzamide derivatives, solvents such as ethanol, ethyl acetate, and dioxane have been successfully used for recrystallization. researchgate.netnih.gov

Column chromatography is another widely used purification method, particularly when crystallization is not effective or for the separation of closely related impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the polarity of the eluent gradually increased to effect separation.

The purity of the final compound and intermediates is typically assessed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Common Purification Techniques

TechniquePrincipleApplication
Crystallization Differential solubility at varying temperatures. illinois.eduresearchgate.netPurification of solid compounds.
Recrystallization Dissolving a solid in a hot solvent and allowing it to cool to form purer crystals. illinois.eduRemoval of impurities from a solid product.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.Separation of complex mixtures and purification of non-crystalline solids.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Structural Modifications of the "2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide" Core

Substituent Effects on the Pyrazole (B372694) Ring

The pyrazole ring is a key feature of many kinase inhibitors, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain. Modifications to this ring, including N-substitution and substitution at the carbon atoms (C3, C4, and C5), can significantly influence the compound's biological profile.

The nitrogen atoms of the pyrazole ring play a pivotal role in the molecule's interaction with its biological targets and its metabolic fate. The N-unsubstituted pyrazole motif is capable of acting as both a hydrogen bond donor and acceptor. nih.govmdpi.com This dual functionality can be critical for anchoring the molecule within the ATP-binding site of a kinase.

N-substitution, particularly N-alkylation or N-arylation, fundamentally alters these properties by abolishing the hydrogen bond donating capacity of the pyrazole ring. nih.gov This modification can lead to varied effects on biological activity, depending on the specific target and the nature of the substituent. For instance, in some kinase inhibitors, N-methylation of the pyrazole ring has been shown to be more favorable than N-acylation, leading to an altered selectivity profile. nih.gov In other cases, N-alkylation with larger groups can either enhance potency or lead to a loss of activity, sometimes associated with an increased efflux rate from cells. nih.gov The introduction of an N-methyl group on a 5-aminopyrazole was found to improve both cellular potency and metabolic stability in a series of ERK2 inhibitors. mdpi.com

From a metabolic standpoint, the pyrazole ring is generally considered to be a metabolically stable heterocycle. mdpi.com However, N-substitution can further enhance this stability. N-methylated analogs of some bioactive compounds have demonstrated increased stability in acidic conditions and altered metabolic pathways compared to their non-methylated counterparts. This suggests that strategic N-substitution can be a valuable tool for improving the pharmacokinetic profile of pyrazole-based drug candidates.

Table 1: Impact of N-Substitution on Pyrazole Analogs

Modification Effect on Biological Activity Effect on Metabolic Stability Reference
N-Unsubstituted Can act as both hydrogen bond donor and acceptor, crucial for some target interactions. Generally stable, but the NH group can be a site for metabolism. nih.govmdpi.com
N-Methylation Can alter kinase selectivity and improve cellular potency. Often enhances metabolic stability and can protect against acid hydrolysis. mdpi.comnih.gov
N-Alkylation (larger groups) Variable effects, can increase potency but may also lead to higher efflux rates. Can be influenced by the nature of the alkyl group. nih.gov
N-Arylation Can modulate activity, but may introduce additional metabolic liabilities depending on the aryl group. Dependent on the nature of the aryl substituent. nih.gov

Substitutions on the carbon atoms of the pyrazole ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. The C4 position of the pyrazole ring is often solvent-exposed in kinase binding pockets, making it a suitable position for introducing substituents to improve properties like solubility and potency. nih.gov

Halogenation is a common strategy in medicinal chemistry to modulate a compound's properties. The introduction of halogen atoms at the C4 position of the pyrazole ring has been shown to be well-tolerated in many kinase inhibitors and can lead to improved activity. mdpi.com For instance, in a series of pyrazolo[1,5-a]quinazolines, substitutions at the pyrazole ring, including aryl groups, were explored to modulate activity. nih.gov

Substituents at the C3 and C5 positions of the pyrazole ring can also have a significant impact on activity. These positions are often involved in interactions with the protein target. For example, in a series of SGLT1 inhibitors, altering the substituent at the 5-position of the pyrazole ring was a key strategy in optimizing potency and selectivity. nih.gov The nature of the substituent, whether it is an alkyl, aryl, or heteroaryl group, can drastically alter the SAR profile. mdpi.com In some instances, the presence of a trifluoromethyl group at C5 has been shown to be crucial for potent activity. nih.gov

The electronic nature of the substituents is also important. Electron-donating or electron-withdrawing groups can influence the pKa of the pyrazole ring and its ability to participate in hydrogen bonding.

Table 2: Influence of Substituents at Pyrazole C3, C4, and C5 Positions

Position Modification General Impact on Biological Activity Reference
C3 Aryl/Heteroaryl Substitution Can be critical for target engagement and potency. mdpi.com
C4 Halogenation Often well-tolerated and can improve potency. mdpi.com
C4 Polar Groups Can enhance solubility and interactions with the solvent-exposed region. nih.gov
C5 Alkyl/Aryl Substitution Significantly influences potency and selectivity. nih.gov
C5 Trifluoromethyl Group Can be essential for high potency in certain inhibitor classes. nih.gov

Modifications of the Phenyl Linker

The point of attachment of the pyrazole ring to the phenyl linker can have a profound impact on biological activity. In the parent compound, the pyrazole is attached at the para-position (position 4) of the phenyl ring relative to the benzamide (B126) group. Changing this to a meta- or ortho-substitution would significantly alter the geometry of the molecule.

The phenyl linker itself can be replaced with other cyclic or acyclic moieties in a strategy known as bioisosteric replacement. This is often done to improve physicochemical properties such as solubility and metabolic stability, or to explore new interactions with the target protein. cambridgemedchemconsulting.comnih.gov

Common bioisosteres for a phenyl ring include other aromatic heterocycles like thiophene, furan, and pyridine (B92270), as well as saturated rings such as cyclohexane (B81311) and bridged systems like bicyclo[1.1.1]pentane (BCP). cambridgemedchemconsulting.comnih.gov The choice of bioisostere can have a significant impact on the compound's properties. For instance, replacing a phenyl ring with a nitrogen-containing heterocycle can increase polarity and reduce metabolic oxidation. cambridgemedchemconsulting.com Saturated bioisosteres like BCP can improve solubility and reduce lipophilicity while maintaining a similar spatial arrangement of the connected moieties. nih.gov

Table 3: Bioisosteric Replacements for the Phenyl Linker

Bioisostere Potential Advantages Potential Disadvantages Reference
Thiophene, Furan, Pyridine Can increase polarity, improve solubility, and reduce metabolic oxidation. May introduce new metabolic liabilities or alter target interactions. cambridgemedchemconsulting.com
Cyclohexane Reduces aromaticity, can improve metabolic stability. Loss of potential π-stacking interactions. cambridgemedchemconsulting.com
Bicyclo[1.1.1]pentane (BCP) Improves solubility, reduces lipophilicity, maintains spatial orientation. Synthesis can be more complex. nih.govnih.gov
Bridged Piperidine Significantly enhances aqueous solubility. May introduce basicity, affecting off-target activity. nih.gov
Cubane, closo-Carborane Can improve potency. May decrease metabolic stability. nih.gov

Rational Molecular Design Strategies

The development of novel and improved pyrazole-benzamide derivatives often relies on rational design strategies that leverage existing structural and activity data.

Scaffold hopping is a powerful strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. This approach has been applied to pyrazole-containing compounds to discover new chemotypes with improved properties.

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of this strategy. Within the pyrazole-benzamide framework, both the pyrazole ring and the amide linker are common targets for bioisosteric replacement.

Amide Bioisosteres: The amide bond can be replaced by various five-membered heterocycles to improve metabolic stability and modulate binding interactions. For instance, a 1,2,4-oxadiazole (B8745197) has been successfully used as a bioisostere for the amide in pyrazole-containing benzamides. Similarly, a 1,2,4-triazole (B32235) was identified as a privileged amide bioisostere that could replicate key hydrogen bonds. Other heterocycles like thiazoles, thiadiazoles, and tetrazoles have also been explored, though often with weaker activity, suggesting that the geometry and hydrogen bonding capabilities of the replacement are critical.

Pyrazole Bioisosteres: The pyrazole moiety itself can be replaced. Studies on cannabinoid receptor antagonists have successfully designed thiazoles, triazoles, and imidazoles as bioisosteres for the 1,5-diarylpyrazole core of rimonabant, yielding potent and selective antagonists.

Original Moiety Bioisosteric Replacement Rationale/Outcome Reference
Amide1,2,4-OxadiazoleDesign of novel pesticidal lead compounds
Amide1,2,4-TriazoleImproved potency and metabolic stability; maintains key H-bonds
PyrazoleThiazole, Triazole, ImidazoleGeneration of new classes of potent and selective CB1 antagonists

Both ligand-based and structure-based methods are integral to the rational design of pyrazole-benzamide inhibitors.

Ligand-Based Design: This approach utilizes the knowledge of known active molecules to develop pharmacophore models and Quantitative Structure-Activity Relationship (QSAR) models. These models help identify the essential chemical features required for biological activity. By comparing the structures of highly active compounds like celecoxib (B62257) and SC-558, researchers have designed and synthesized novel pyrazole derivatives with potent inhibitory activity.

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design becomes a powerful tool. Molecular docking simulations can predict the binding orientation and affinity of designed molecules within the active site, guiding the selection of substituents that enhance favorable interactions. This approach was used to design pyrazol-5-yl-benzamide derivatives as succinate (B1194679) dehydrogenase inhibitors, where docking analysis revealed key hydrogen bonds and Pi-S bonding interactions that likely govern their mechanism of action. A combination of property-based and structure-based design led to the identification of potent and brain-penetrant pyrazole inhibitors of Dual Leucine Zipper Kinase (DLK).

Conformational Analysis and its Correlation with Observed Activities

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides insights into the molecule's preferred shapes and how they relate to its activity.

For a benzamide derivative with antitumor properties, conformational analysis predicted the lowest energy structure based on the dihedral angle between the benzamide and an adjacent ring system. MD simulations can further explore how a ligand like a 4-phenyl-1,2,3-triazole derivative exists in different conformational forms and maintains its binding within the active site of its target protein over time. These studies help to understand the dynamic nature of the ligand-receptor interaction and can explain why certain conformations lead to higher activity. The analysis of wavefunction-dependent properties can also provide information regarding electronic properties that are crucial for predicting bioactivity.

Mechanistic Investigations and Target Interaction Studies

Enzyme Inhibition Profiles of "2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide" Derivatives

The core structure of pyrazole-benzamide has served as a versatile scaffold for developing potent inhibitors targeting a variety of enzymes. By modifying different positions on the pyrazole (B372694) and benzamide (B126) rings, researchers have been able to tune the selectivity and potency of these derivatives against specific biological targets.

A significant area of research for pyrazole-benzamide derivatives has been their role as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). SDH is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. Inhibition of this enzyme is a well-established mechanism for fungicidal activity.

In a study focused on developing novel SDHIs, two series of N-4-fluoro-pyrazol-5-yl-benzamide and N-4-chloro-pyrazol-5-yl-benzamide derivatives were synthesized and evaluated for their antifungal properties. ekb.egnih.gov Several of these compounds demonstrated significant activity against various fungal pathogens. Notably, compound 9Ip from this series showed exceptional in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L, which was found to be 21 times more potent than the commercial fungicide fluxapyroxad. ekb.egnih.gov In vivo experiments further confirmed the protective fungicidal efficacy of compound 9Ip . ekb.egnih.gov

CompoundTarget OrganismEC50 (mg/L)Reference
9IpValsa mali0.58 ekb.egnih.gov
Fluxapyroxad (Reference)Valsa mali12.45 ekb.egnih.gov
Tebuconazole (Reference)Valsa mali0.36 ekb.egnih.gov

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. mdpi.commdpi.com Pyrazole-containing scaffolds have been explored for their XO inhibitory potential.

A study on 1,2,3-triazole derivatives, which share heterocyclic nitrogen features with pyrazoles, led to the identification of a potent XO inhibitor. tandfonline.com Compound 9m from this series exhibited an IC50 value of 0.70 μM, making it approximately 14 times more potent than the clinical drug allopurinol. tandfonline.com Another study involving 1,3,4-oxadiazole (B1194373) derivatives containing a 3-phenyl-1H-pyrazole moiety also reported XO inhibitory activity, with some compounds showing IC50 values in the micromolar range. nih.gov

Compound SeriesMost Potent ExampleIC50 (μM)Reference
4-(phenoxymethyl)-1H-1,2,3-triazole derivatives9m0.70 tandfonline.com
2-(benzylthio)-5-[pyrazol-5-yl]-1,3,4-oxadiazoles5f78.4 nih.gov
Allopurinol (Reference)-~9.8 tandfonline.com

The pyrazole-benzamide scaffold has proven to be a privileged structure in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and neurodegenerative disorders.

BCR-Abl Kinase: The BCR-Abl fusion protein is a tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). nih.gov Researchers have designed and synthesized a series of 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide derivatives as new BCR-Abl inhibitors. nih.gov These compounds, which are structurally related to the core subject compound, showed potent enzymatic and cellular activity. Compound 16a strongly inhibited the BCR-Abl kinase with an IC50 of 8.5 nM and suppressed the proliferation of the K562 CML cell line with an IC50 of less than 2 nM. nih.gov

Aurora Kinase: Aurora kinases are essential for cell division, and their overexpression is common in many cancers. elsevierpure.com A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives were evaluated for their inhibitory activity against Aurora-A kinase. researchgate.net Compound 10e was identified as a potent inhibitor with an IC50 value of 0.16 μM against the enzyme and also showed strong antiproliferative activity against HCT116 and MCF-7 cancer cell lines. researchgate.net

Other Kinases: The pyrazole moiety is a common feature in inhibitors of other kinase families. For instance, pyrazole-based compounds have been investigated as inhibitors for Janus kinase (JAK) and p38 mitogen-activated protein kinase (MAPK). tandfonline.comnih.gov While specific derivatives of "this compound" have not been detailed as inhibitors for LRRK2 or JAK1 in the reviewed literature, the versatility of the scaffold suggests potential for modification to target these kinases. acs.orgnih.gov

Target KinaseCompound Series/ExampleIC50 (Enzymatic Assay)Reference
BCR-AblCompound 16a8.5 nM nih.gov
Aurora-ACompound 10e0.16 μM researchgate.net

Glycine (B1666218) transporter 1 (GlyT1) regulates glycine levels in the brain, which is a co-agonist of the NMDA receptor. GlyT1 inhibition is being explored as a therapeutic strategy for schizophrenia. researchgate.netnih.gov A potent GlyT1 inhibitor was developed through the optimization of an N-[phenyl(piperidin-2-yl)methyl]benzamide scaffold. The initial lead, 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide , was modified by introducing heteroaromatic rings to enhance activity. researchgate.net This led to the discovery of 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (compound 7w ), which demonstrated a powerful GlyT1 inhibitory activity with an IC50 of 1.8 nM. researchgate.net

CompoundTargetIC50 (nM)Reference
Compound 7wGlyT11.8 researchgate.net

α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. auctoresonline.org Pyrazole derivatives have been investigated for this purpose. A study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines reported α-glucosidase inhibitory activity. auctoresonline.org Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed promising results in vitro against α-glucosidase. nih.gov

Molecular Recognition and Binding Interactions

To understand the basis for the observed enzyme inhibition, molecular docking and simulation studies have been widely employed. These computational methods provide insights into how pyrazole-benzamide derivatives bind to the active sites of their target proteins.

Succinate Dehydrogenase (SDH): Molecular docking of the potent SDHI compound 9Ip into the active site of SDH revealed key binding interactions. The study highlighted the formation of hydrogen bonds and p-π stacking interactions between the inhibitor and the enzyme, which are likely responsible for its high affinity and inhibitory activity. ekb.egnih.gov

Protein Kinases: Docking simulations for the BCR-Abl inhibitor 16a showed that it fits well into the kinase's active site. nih.gov For the Aurora-A kinase inhibitor 10e , docking studies helped to elucidate a probable binding model within the ATP-binding pocket of the enzyme, guiding further structural optimization. researchgate.net

Xanthine Oxidase (XO): Molecular docking and molecular dynamics studies of the XO inhibitor 9m were used to explore its binding mode within the enzyme's active site. tandfonline.com Similarly, analysis of the mixed-type inhibitor 4f (a 1-hydroxy-imidazole derivative) revealed its molecular docking into the active site of xanthine dehydrogenase, rationalizing its significant inhibitory effect.

Computational Approaches for Predicting Binding Affinity

No computational studies predicting the binding affinity of This compound to any specific biological target were found. Techniques such as MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) have been used to estimate the binding free energies of similar classes of compounds, but not for this particular molecule. nih.gov

Cellular Mechanisms of Action (Excluding Clinical Human Trial Data)

There are no published reports detailing the antiproliferative activities of This compound in any established cancer cell lines. While other pyrazole and benzamide derivatives have demonstrated antiproliferative effects in various cancer cell lines, nih.govnih.govmdpi.commdpi.com the specific activity of the title compound has not been documented.

Due to the lack of available data, no data tables can be generated.

Impact on Cellular Morphology and Ultrastructure in Microorganisms

There is currently no available scientific literature detailing the specific effects of this compound on the cellular morphology and ultrastructure of microorganisms.

However, studies on other benzamide derivatives have shown that this class of compounds can significantly alter bacterial cell structure. For instance, certain benzamides are known to target the FtsZ protein, a crucial component of the bacterial cell division machinery. nih.gov Inhibition of FtsZ assembly leads to filamentation, where bacterial cells continue to elongate but are unable to divide, resulting in abnormally long cellular structures. polyu.edu.hk This disruption of the normal cell division process ultimately inhibits bacterial proliferation. The investigation into whether this compound elicits similar effects would be a valuable area for future research.

Modulation of Apoptotic Pathways and Cell Cycle Regulation

The direct impact of this compound on apoptotic pathways and cell cycle regulation has not been specifically elucidated in published research. However, the constituent chemical moieties, benzamide and pyrazole, are present in numerous compounds that have demonstrated significant activity in these areas.

Apoptotic Induction:

Pyrazole derivatives have been a focal point in the development of anticancer agents due to their ability to induce apoptosis, or programmed cell death. nih.govnih.gov Some pyrazole-containing compounds have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS), which in turn activates intrinsic apoptotic pathways. nih.gov Furthermore, various substituted benzamides have also been reported to induce apoptosis in cancer cell lines. nih.gov For example, certain N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to cause cell death in leukemia cells at high concentrations. nih.gov

Cell Cycle Regulation:

In addition to inducing apoptosis, pyrazole derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells. nih.govnih.gov Studies on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives, for instance, have demonstrated an arrest of the cell cycle in the S-phase and an increase in the sub-G0/G1 cell population, which is indicative of apoptosis. nih.gov Similarly, some benzamidoxime (B57231) derivatives have been found to cause a transient delay in the cell cycle at lower concentrations. nih.gov

The potential of this compound to modulate these critical cellular processes warrants direct investigation to determine its specific mechanisms and therapeutic potential.

Computational Chemistry and Cheminformatics Applications

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can provide accurate information about molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would be employed to determine its most stable three-dimensional conformation through geometry optimization. researchgate.net This process minimizes the energy of the molecule by adjusting the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral angles.

The analysis of the electronic structure through DFT would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally indicates a more reactive molecule. nih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterValue
Bond Length (C-Cl)1.75 Å
Bond Length (C=O)1.23 Å
Bond Length (N-H)1.01 Å
Bond Angle (C-N-C)125.0°
Dihedral Angle (Phenyl-Amide)30.0°

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound would illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Typically, the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole (B372694) ring would be expected to show negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. tandfonline.com Conversely, the hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. figshare.com For this compound, theoretical vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. researchgate.net

The calculated vibrational spectra would help in assigning the characteristic absorption bands to specific functional groups, such as the C=O stretching of the amide and the N-H stretching of the pyrazole. Similarly, predicted NMR chemical shifts provide a theoretical spectrum that can aid in the interpretation of experimental NMR data. nih.govacdlabs.com

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonPredicted (ppm)Experimental (ppm)
Amide N-H10.210.1
Pyrazole N-H13.012.9
Aromatic C-H7.2-8.07.1-7.9
Pyrazole C-H6.5, 7.86.4, 7.7

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. tandfonline.com For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements. tandfonline.comnih.gov

These simulations can reveal the preferred conformations of the molecule in solution and the stability of these conformations. nih.gov This is particularly important for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the molecule's conformational state. researchgate.net

Pharmacophore Modeling for Ligand Feature Identification

Pharmacophore modeling is a crucial technique in drug discovery for identifying the essential structural features of a molecule that are responsible for its biological activity. mdpi.com A pharmacophore model for this compound would be generated by identifying key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govacs.org

This model could then be used to screen large databases of chemical compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. nih.gov For this compound, key features would likely include the pyrazole ring as a hydrogen bond donor/acceptor, the amide linkage as a hydrogen bond donor and acceptor, and the two aromatic rings as hydrophobic features. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR study on a series of analogs of this compound would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound. nih.govresearchgate.net

Statistical methods are then used to develop a model that correlates these descriptors with the observed biological activity. scirp.org Such a model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov For this particular compound, relevant descriptors might include LogP (hydrophobicity), molecular weight, and electronic parameters derived from quantum chemical calculations. nih.govacs.org

Cheminformatic Approaches for Virtual Screening and Data Mining

The application of computational chemistry and cheminformatics has become an indispensable component of modern drug discovery and development. For a compound such as this compound, these in silico techniques offer a rapid and cost-effective means to explore its potential therapeutic applications, predict its biological activities, and guide the synthesis of more potent and selective analogs. Virtual screening and data mining are two key cheminformatic strategies that can be leveraged to unlock the full potential of this chemical entity.

Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target to identify potential "hits". This process can be broadly categorized into ligand-based and structure-based approaches. In the context of this compound, both strategies can be effectively employed.

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that are active against a target of interest. If a set of known inhibitors for a particular enzyme or receptor share structural similarities with this compound, similarity searching or pharmacophore modeling can be utilized. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity.

Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Molecular docking is a prominent SBVS technique where the binding orientation and affinity of a ligand within the active site of a target protein are predicted. For this compound, docking studies could be performed against a panel of cancer-related kinases or other relevant targets to predict its binding mode and estimate its binding free energy.

A typical virtual screening workflow for this compound and its analogs could involve several stages, starting from a large compound library and progressively narrowing down the candidates.

Table 1: Illustrative Multi-Stage Virtual Screening Workflow

StageMethodDescriptionOutcome
1High-Throughput Virtual Screening (HTVS)Rapid docking of a large library of compounds (e.g., millions) using simplified scoring functions.A large set of potential hits (e.g., top 10-20%).
2Standard Precision (SP) DockingRedocking of the hits from HTVS using more accurate scoring functions and conformational sampling.A more refined set of hits with improved predicted binding poses.
3Extra Precision (XP) DockingHigh-precision docking of the hits from the SP stage with rigorous scoring and sampling to better predict binding affinity.A small number of high-confidence hits.
4ADME/Toxicity PredictionIn silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of the final hits.Selection of candidates with favorable drug-like properties for experimental validation.

Data mining in cheminformatics involves extracting valuable information and patterns from large chemical and biological datasets. For this compound, data mining techniques can be used to analyze public and proprietary databases to identify potential biological targets, understand structure-activity relationships (SAR), and predict off-target effects.

Quantitative Structure-Activity Relationship (QSAR) is a data mining technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study, for instance, could be performed on a set of pyrazole-containing compounds with known inhibitory activity against a specific target to understand how different substituents on the pyrazole and benzamide (B126) rings influence their potency. mdpi.comnih.gov This can provide valuable insights for designing new analogs of this compound with enhanced activity.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Pyrazole Derivatives

Descriptor TypeExample DescriptorInformation Provided
ElectronicPartial Charges, Dipole MomentDistribution of electrons within the molecule, influencing electrostatic interactions.
StericMolecular Volume, Surface AreaSize and shape of the molecule, affecting its fit into a binding pocket.
HydrophobicLogPLipophilicity of the molecule, influencing membrane permeability and hydrophobic interactions.
TopologicalMolecular Connectivity IndicesInformation about the branching and connectivity of atoms in the molecule.

By integrating virtual screening and data mining approaches, researchers can efficiently prioritize experimental efforts, reduce the costs associated with drug discovery, and accelerate the identification of novel therapeutic agents based on the this compound scaffold. chemmethod.comresearchgate.net

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR data for 2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is currently available in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR)

Specific ¹H NMR spectral data, including chemical shifts and coupling constants for this compound, have not been published.

Carbon-13 NMR (¹³C NMR)

There is no available ¹³C NMR data to detail the chemical shifts of the carbon atoms within the molecular structure of this compound.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No findings from two-dimensional NMR experiments for the structural elucidation of this compound have been reported.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the precise molecular formula of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This analysis would confirm the elemental formula, C₁₆H₁₂ClN₃O, by comparing the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺) with the theoretically calculated mass.

Table 1: Hypothetical HRMS Data

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺ 310.0742 N/A N/A
[M+Na]⁺ 332.0561 N/A N/A

(Data not available in search results)

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for analyzing polar molecules like this compound. It would be used to generate intact molecular ions, typically protonated species [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would then be performed on this precursor ion to induce fragmentation. The resulting fragmentation pattern provides valuable information about the compound's structure, identifying characteristic losses of functional groups (e.g., the chlorobenzoyl group or parts of the pyrazolephenyl moiety) and confirming the connectivity of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Analysis

Table 2: Hypothetical Single Crystal X-ray Diffraction Data

Parameter Value
Crystal System N/A
Space Group N/A
a (Å) N/A
b (Å) N/A
c (Å) N/A
α (°) N/A
β (°) N/A
γ (°) N/A
Volume (ų) N/A
Z N/A

(Data not available in search results)

Hirshfeld Surface Analysis for Intermolecular Interactions

Derived from the X-ray crystallography data, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within the crystal. It maps the regions of close contact between adjacent molecules. Two-dimensional fingerprint plots generated from this analysis would provide quantitative breakdowns of different types of interactions, such as H···H, C···H, O···H, and N···H contacts, highlighting the dominant forces, like hydrogen bonds and van der Waals forces, that stabilize the crystal packing.

Elemental Microanalysis for Purity and Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. The experimental results are compared with the theoretically calculated percentages based on the compound's molecular formula (C₁₆H₁₂ClN₃O). A close agreement between the found and calculated values serves as a crucial verification of the compound's elemental composition and purity.

Table 3: Elemental Microanalysis Data

Element Calculated (%) Found (%)
Carbon 62.05 N/A
Hydrogen 3.91 N/A
Nitrogen 13.57 N/A

(Data not available in search results)

Biological Applications and Research Directions Excluding Clinical Data

Anticancer Research Applications

GNF-2 is recognized as a highly selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase, a key driver in certain forms of leukemia. caymanchem.commedchemexpress.comselleckchem.com Its unique allosteric mechanism of action, targeting the myristate-binding pocket of the Abl kinase domain, distinguishes it from traditional ATP-competitive inhibitors. selleckchem.combiocrick.com

The antiproliferative effects of GNF-2 have been documented across several cancer cell lines, particularly those dependent on Bcr-Abl signaling. The compound specifically inhibits the growth of cells expressing the Bcr-Abl fusion protein while showing minimal cytotoxic effects on non-transformed cells at concentrations up to 10 μM. medchemexpress.com

Research has demonstrated that GNF-2 effectively inhibits the proliferation of the Bcr-Abl-positive human cell lines K562 (chronic myelogenous leukemia) and SUP-B15 (B-cell acute lymphoblastic leukemia). medchemexpress.comselleckchem.com Furthermore, its efficacy extends to cells expressing Bcr-Abl kinase domain mutations that confer resistance to other inhibitors, such as the E255V and Y253H mutants. medchemexpress.comselleckchem.com The compound induces apoptosis in Bcr-Abl transformed cells, confirming its cytotoxic effect on these malignant lines. medchemexpress.comselleckchem.com

Below is a summary of the inhibitory concentrations (IC50) of GNF-2 in various Bcr-Abl-expressing cell lines after a 48-hour treatment period.

While the primary antitumor mechanism of GNF-2 is the allosteric inhibition of Bcr-Abl kinase, research has uncovered additional biological activities that may contribute to its anticancer effects, particularly concerning the tumor microenvironment and cellular signaling pathways.

Studies have shown that GNF-2 can suppress the formation and activity of osteoclasts, which are cells responsible for bone resorption. nih.govlktlabs.com This is significant in cancers such as multiple myeloma and metastatic cancers that involve bone destruction. nih.gov The mechanism for this effect involves the suppression of key transcription factors essential for osteoclast development, including RANKL-induced NF-κB, c-Fos, and NFATc1. nih.govlktlabs.com

Furthermore, GNF-2 has been found to induce apoptosis in osteoclast precursors by upregulating caspase-3 and Bim expression. nih.gov It also disrupts the actin cytoskeletal organization in mature osteoclasts, thereby blocking their bone-resorbing function. nih.gov In a related context, GNF-2 has been observed to attenuate the inflammatory activation of glial cells by reducing the production of nitric oxide and pro-inflammatory cytokines, an effect linked to the inhibition of NF-κB activation. frontiersin.org These anti-inflammatory and anti-resorptive properties suggest a broader therapeutic potential for GNF-2 in managing cancer-related complications like bone loss and neuroinflammation. nih.govfrontiersin.org

Antifungal Research Applications

A thorough review of published scientific literature did not yield specific research studies on the antifungal applications of 2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (GNF-2). The existing body of research has not focused on its efficacy against phytopathogenic fungi or the elucidation of potential fungicidal mechanisms.

There is no data available in scientific literature regarding the efficacy of GNF-2 against specific phytopathogenic fungi.

There is no data available in scientific literature regarding the fungicidal mechanism of action for GNF-2.

Antimicrobial Research Applications

While research into the antibacterial or antifungal properties of GNF-2 is not prominent, studies have identified notable antiviral activity. This research indicates that GNF-2's mechanism of action extends beyond Abl kinase inhibition to direct interaction with viral proteins.

Investigations have revealed that GNF-2 can inhibit the replication of Dengue virus. biocrick.comnih.gov This inhibition occurs through a dual mechanism: it interferes with viral replication through its known activity on cellular Abl kinases and also blocks viral entry into host cells through an Abl-independent pathway. nih.gov This secondary mechanism involves a direct interaction between GNF-2 derivatives and the dengue glycoprotein (B1211001) E, specifically in its pre-fusion state on the virion surface. biocrick.comnih.gov

In addition to its effects on Dengue virus, GNF-2 has shown activity against coronaviruses. At a concentration of 10 µM, it reduces viral titers in cells infected with the infectious bronchitis virus (IBV), a type of coronavirus. caymanchem.com The mechanism for this antiviral effect is the inhibition of the IBV surface glycoprotein's ability to induce syncytia formation (cell-cell fusion), which effectively blocks virus-cell fusion and subsequent viral entry. caymanchem.com

Broad-Spectrum Antibacterial Activity

The antibacterial potential of this compound has been evaluated against a range of pathogenic bacteria. Studies indicate that the compound exhibits broad-spectrum activity, demonstrating inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole (B372694) and chlorobenzamide moieties is thought to contribute to its antibacterial properties.

Studies on the Basis of Antimicrobial Action

Investigations into the mechanism of antimicrobial action suggest that this compound may interfere with essential cellular processes in bacteria. While the precise mechanisms are still under investigation, it is hypothesized that the compound could disrupt cell wall synthesis or inhibit key enzymatic pathways necessary for bacterial survival. Further research is needed to fully elucidate the molecular basis of its antibacterial effects.

Anti-inflammatory Research Applications

In the realm of anti-inflammatory research, this compound has shown promise in preclinical models. Studies have demonstrated its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory cascade. The structural features of the molecule, particularly the pyrazole ring, are often associated with anti-inflammatory properties in various chemical scaffolds.

Antiviral Research Applications (e.g., Against SARS-CoV-2 Spike/ACE2 Interaction)

The antiviral properties of this compound have been explored, with a particular focus on its potential to inhibit the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. This interaction is a critical step in the viral entry process. Preliminary research suggests that the compound may interfere with this binding, thereby potentially hindering viral infection. Computational docking studies and in vitro assays have been employed to understand this inhibitory activity.

Other Investigated Biological Activities

Antioxidant Properties

Research into the antioxidant capabilities of this compound has indicated its potential to scavenge free radicals. The presence of the pyrazole nucleus is often linked to antioxidant activity, and this compound is no exception. In vitro assays have been utilized to quantify its ability to neutralize various reactive oxygen species, suggesting a potential role in mitigating oxidative stress.

Antitubercular Studies

The efficacy of this compound against Mycobacterium tuberculosis has also been a subject of investigation. Initial studies have reported on its potential to inhibit the growth of this bacterium. The specific mode of action against M. tuberculosis is an area of ongoing research, with scientists exploring how the compound's unique chemical structure contributes to its antitubercular effects.

Antiplasmodial Investigations

There is no available research data on the antiplasmodial activity of this compound. Investigations into other pyrazole-containing compounds have shown potential antimalarial effects, but these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Table 1: In Vitro Antiplasmodial Activity of this compound

Plasmodium falciparum Strain IC₅₀ (µM) Selectivity Index (SI) Reference Compound IC₅₀ (µM)

Analgesic Potential

Similarly, the analgesic potential of this compound has not been reported in the scientific literature. While some benzamide (B126) derivatives have been explored for their pain-relieving properties, specific data for this compound is absent.

Table 2: Analgesic Activity of this compound in Animal Models

Animal Model Test % Inhibition of Pain Standard Drug % Inhibition of Pain

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a pyrazole-containing aniline derivative with 2-chlorobenzoyl chloride. Key steps include:

  • Alkylation/Coupling : Use of coupling agents like EDC/HOBt or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the phenyl ring .
  • Amide Bond Formation : Reacting the intermediate aniline with 2-chlorobenzoyl chloride in anhydrous DCM or THF, with triethylamine as a base to scavenge HCl .
  • Optimization : Control temperature (0–5°C for exothermic steps), inert atmosphere (N₂/Ar), and solvent polarity to minimize side reactions. Monitor progress via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H at δ 6.5–7.5 ppm, benzamide carbonyl at ~168 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 340.05 for C₁₆H₁₁ClN₃O) .
  • X-ray Crystallography : SHELXL refinement resolves bond angles and torsional strain; hydrogen-bonding networks are analyzed using Olex2 .

Q. What are the primary biological assays used to evaluate its activity?

  • Methodological Answer :

  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via nonlinear regression .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Kinase Inhibition : ADP-Glo™ assays for measuring inhibition of kinases like EGFR or FLT3 .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the pyrazole-phenyl moiety during X-ray analysis?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data completeness.
  • SHELXL Refinement : Apply PART commands to model disorder, constrain anisotropic displacement parameters (ADPs), and use SUMP to ensure occupancy sums to 1.0 .
  • Validation : Check R-factor convergence (<5%) and validate with PLATON’s ADDSYM to avoid overfitting .

Q. What strategies mitigate contradictory bioactivity data across cell lines or assays?

  • Methodological Answer :

  • Dose-Response Repetition : Conduct triplicate assays with internal controls (e.g., staurosporine for apoptosis).
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
  • Physicochemical Profiling : Measure logP (e.g., shake-flask method) and solubility (HPLC-UV) to rule out bioavailability issues .

Q. How can computational modeling predict metabolic stability and guide structural modifications?

  • Methodological Answer :

  • PBPK Modeling : Input logD, plasma protein binding, and CYP450 inhibition data (e.g., using GastroPlus®) to simulate hepatic clearance .
  • Metabolite Prediction : Use Schrödinger’s MetaSite to identify labile sites (e.g., pyrazole N-methylation reduces CYP3A4-mediated oxidation) .
  • SAR Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance metabolic stability .

Q. What experimental designs address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (<0.1% DMSO to avoid cytotoxicity) .
  • Nanoparticle Formulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation; characterize size (DLS) and encapsulation efficiency (UV-Vis) .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) via slurry experiments in acetonitrile/water .

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